{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea
Description
{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea is a bicyclic thiourea derivative characterized by a rigid 3-azabicyclo[3.2.1]octane scaffold. The core structure features two ketone groups at positions 2 and 4, three methyl substituents (at positions 1, 8, and 8), and a thiourea (-NH-CS-NH2) functional group attached to the nitrogen at position 3 of the bicyclic system.
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)thiourea |
InChI |
InChI=1S/C11H17N3O2S/c1-10(2)6-4-5-11(10,3)8(16)14(7(6)15)13-9(12)17/h6H,4-5H2,1-3H3,(H3,12,13,17) |
InChI Key |
VXPVODZYWGCLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)NC(=S)N)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea involves several steps. One common method includes the reaction of 1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octane with thiourea under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thiourea moieties often exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiourea derivatives are known for their effectiveness against various bacterial strains. The unique structure of {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea may enhance its antimicrobial potency compared to simpler thiourea compounds .
- Anticancer Potential : Studies have shown that thiourea derivatives can inhibit cancer cell growth through various mechanisms. The bicyclic structure of this compound may contribute to its ability to interact with specific cancer-related targets .
- Antidiabetic and Anti-inflammatory Effects : Some derivatives of thiourea have demonstrated potential in managing diabetes and reducing inflammation, indicating that {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea could also possess similar benefits .
Synthetic Methodologies
The synthesis of {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea typically involves multi-step organic synthesis techniques. Key methods include:
- Formation of the Bicyclic Framework : The initial steps often focus on constructing the bicyclo[3.2.1]octane core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce thiourea functionalities and other substituents to enhance biological activity.
These synthetic routes require careful optimization to achieve high yields and purity of the target compound .
Case Studies
Several studies highlight the applications of {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-y}thiourea:
Mechanism of Action
The mechanism of action of {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Derivatives with Varied Functional Groups
The 3-azabicyclo[3.2.1]octane scaffold serves as a common structural motif in several compounds, with variations in substituents dictating their physicochemical and biological properties:
Key Observations :
Biological Activity
{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea is a compound of interest in medicinal chemistry due to its structural uniqueness and potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a bicyclic structure with a thiourea functional group, which is known to influence its biological interactions. The molecular formula is , indicating the presence of nitrogen and oxygen that may contribute to its reactivity and biological effects.
Biological Activity Overview
Recent studies have focused on the compound's analgesic, anti-inflammatory, and cytotoxic properties. The following sections provide detailed insights into these activities.
Analgesic Activity
Research indicates that derivatives of bicyclic compounds similar to {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea exhibit significant analgesic effects. For instance:
- Case Study: A study evaluated the analgesic activity of various derivatives in the hot plate test. Compounds structurally related to this thiourea demonstrated comparable effects to morphine, suggesting a potential as non-opioid analgesics .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation:
- Mechanism: Its structure allows for interaction with inflammatory mediators, potentially inhibiting pathways involved in the inflammatory response.
Cytotoxicity
Cytotoxic studies have revealed varying effects on different cell lines:
- Findings: In vitro assays demonstrated selective toxicity towards malignant cells while sparing normal cells. This selective action is crucial for developing targeted cancer therapies .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Comparable to morphine in pain relief | |
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Cytotoxicity | Selective toxicity towards malignant cells |
The biological activity of {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea can be attributed to several mechanisms:
- Receptor Interaction: The compound may interact with pain receptors (e.g., opioid receptors) and inflammatory cytokines.
- Cellular Pathways: It could modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
